

refining ATI-2138 dosage for optimal efficacy

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Compound of Interest		
Compound Name:	TMX-2138	
Cat. No.:	B15542604	Get Quote

Technical Support Center: ATI-2138

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI-2138. The information is designed to address specific issues that may be encountered during experiments aimed at refining ATI-2138 dosage for optimal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATI-2138?

A1: ATI-2138 is an investigational oral covalent inhibitor that dually targets Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4] By inhibiting these two key enzymes, ATI-2138 disrupts T-cell receptor signaling and cytokine signaling pathways that are crucial for the function of lymphocytes.[5] This dual inhibition is intended to modulate the activity of T-cells, which are implicated in a variety of autoimmune and inflammatory diseases. [6][7]

Q2: What is a recommended starting dose for in vivo preclinical studies?

A2: In a mouse model of collagen-induced arthritis, administration of ATI-2138 in food at concentrations of 100, 300, and 1000 ppm resulted in significant reductions in clinical arthritis scores.[8] In mice, chow at 300 and 1000 ppm, which correlated to plasma drug concentrations above 20 ng/mL, led to a greater than 90% reduction in NK cell counts.[8] Researchers should perform dose-ranging studies in their specific animal model to determine the optimal dose.



Q3: What dosage has been explored in human clinical trials?

A3: In a Phase 1 Multiple Ascending Dose (MAD) trial in healthy volunteers, ATI-2138 was administered in daily doses ranging from 10mg to 80mg for two weeks.[5][9] A Phase 2a trial in patients with moderate-to-severe atopic dermatitis used a dosage of 10mg twice daily (BID) for 12 weeks.[1]

Q4: How should I prepare ATI-2138 for in vitro experiments?

A4: For in vitro experiments, ATI-2138 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of the solvent in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Serial dilutions of the stock solution can then be made in the appropriate cell culture medium to achieve the desired final concentrations for treating cells.

Q5: What are the key pharmacodynamic biomarkers to monitor for ATI-2138 activity?

A5: Key pharmacodynamic biomarkers for ATI-2138 are those related to the inhibition of the ITK and JAK3 signaling pathways.[2][5][9] In human peripheral blood mononuclear cells (PBMCs), ATI-2138 has been shown to dose-dependently inhibit IL-2-stimulated STAT5 phosphorylation, which is a downstream marker of JAK1/JAK3 signaling.[6][8] Inhibition of T-cell receptor-mediated signaling can be assessed by measuring the production of cytokines such as IL-17A, IL-21, and TNF-α by Th17 cells.[8]

Troubleshooting Guides

Problem 1: High variability in experimental results at the same ATI-2138 concentration.

- Possible Cause: Inconsistent drug preparation or storage.
 - Solution: Ensure ATI-2138 is fully dissolved in the appropriate solvent and that the stock solution is stored correctly, protected from light and at the recommended temperature.
 Prepare fresh dilutions for each experiment.
- Possible Cause: Cell-based assay inconsistencies.



- Solution: Standardize cell seeding density, incubation times, and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.
- Possible Cause: Pipetting errors.
 - Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Problem 2: No significant inhibition of downstream signaling observed.

- Possible Cause: Insufficient ATI-2138 concentration.
 - Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. Based on clinical trials, near maximal inhibition of ITK and JAK3 biomarkers was seen at a 30mg total daily dose in humans.[5][10]
- Possible Cause: Incorrect timing of sample collection.
 - Solution: Optimize the time course of your experiment. The inhibitory effect of ATI-2138 on signaling pathways may be time-dependent.
- Possible Cause: The chosen cell line is not responsive to ITK/JAK3 inhibition.
 - Solution: Confirm that your cell line expresses ITK and JAK3 and that these pathways are active under your experimental conditions.

Problem 3: Observed cytotoxicity at expected therapeutic concentrations.

- Possible Cause: Off-target effects at high concentrations.
 - Solution: Lower the concentration of ATI-2138 and perform a dose-response analysis to identify a non-toxic, effective concentration.
- Possible Cause: Solvent toxicity.
 - Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control to assess for toxicity.



Data Presentation

Table 1: Summary of ATI-2138 Phase 1 Multiple Ascending Dose (MAD) Trial in Healthy Volunteers[5][9]

Dosage Cohorts (Total Daily Dose)	Duration	Key Pharmacokinet ic (PK) Finding	Key Pharmacodyna mic (PD) Finding	Safety Finding
10mg to 80mg	2 weeks	Dose- proportional PK	Dose-dependent inhibition of ITK and JAK3 biomarkers	Generally well tolerated
30mg	2 weeks	N/A	Near maximal inhibition of ITK and JAK3 biomarkers	N/A

Table 2: Summary of ATI-2138 Phase 2a Trial in Patients with Moderate-to-Severe Atopic Dermatitis[1]

Dosage	Duration	Number of Patients (Efficacy Analysis)	Mean Improvement in EASI Score at Week 12	Safety Finding
10mg BID	12 weeks	10	60.5%	Very well tolerated, no severe adverse events

Experimental Protocols

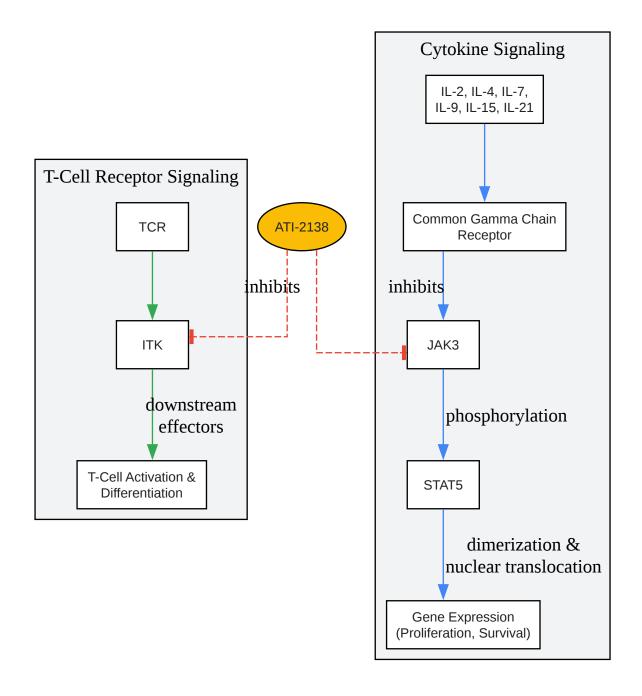
Protocol 1: In Vitro Inhibition of IL-2-stimulated STAT5 Phosphorylation in Human PBMCs



- Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
- ATI-2138 Preparation: Prepare a 10 mM stock solution of ATI-2138 in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 μ M.
- Cell Treatment: Seed PBMCs at a density of 1 x 10⁶ cells/well in a 96-well plate. Add the prepared ATI-2138 dilutions to the wells and pre-incubate for 1 hour at 37°C.
- Stimulation: Stimulate the cells with recombinant human IL-2 at a final concentration of 100 ng/mL for 15 minutes at 37°C.
- Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Analysis: Determine the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in the cell lysates using a validated ELISA or Western blot analysis.
- Data Interpretation: Calculate the percentage of inhibition of pSTAT5 at each ATI-2138 concentration relative to the vehicle-treated, IL-2-stimulated control.

Mandatory Visualization

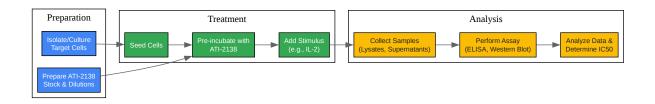




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Caption: Mechanism of action of ATI-2138 as a dual inhibitor of ITK and JAK3.





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Caption: General experimental workflow for in vitro evaluation of ATI-2138.

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